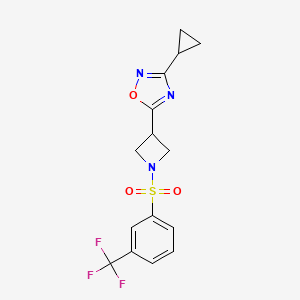

3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with a sulfonamide-linked azetidine ring. The azetidine moiety is further functionalized with a 3-(trifluoromethyl)phenylsulfonyl group. The trifluoromethyl (CF₃) substituent enhances metabolic stability and lipophilicity, while the sulfonyl group improves solubility and may facilitate hydrogen bonding in biological targets .

Properties

IUPAC Name |

3-cyclopropyl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3S/c16-15(17,18)11-2-1-3-12(6-11)25(22,23)21-7-10(8-21)14-19-13(20-24-14)9-4-5-9/h1-3,6,9-10H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOMOGVVXQWYSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14F3N3O3S

- Molecular Weight : 373.35 g/mol

- IUPAC Name : 3-cyclopropyl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole

The compound's structure suggests that it may act as a protein kinase inhibitor, which is crucial for various cellular processes including cell growth and apoptosis .

Target of Action

The primary action of this compound appears to be the inhibition of specific protein kinases. This inhibition can prevent the phosphorylation of target proteins, thereby affecting numerous signaling pathways involved in cell proliferation and survival .

Mode of Action

The compound likely binds to the active site of protein kinases. This binding prevents the enzyme from performing its function, leading to altered cellular responses such as reduced proliferation or induced apoptosis .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit antimicrobial properties. Studies on related oxadiazole derivatives have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The lipophilicity of these compounds has been identified as a critical factor influencing their antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays conducted on similar oxadiazole derivatives revealed varying levels of toxicity against different cancer cell lines. For instance, certain derivatives demonstrated significant cytotoxic effects at concentrations ranging from 100 µM to 200 µM over 24 to 48 hours . The biological activity of this compound may also be evaluated through similar cytotoxicity assays.

Structure-Activity Relationship (SAR)

Studies on related compounds highlight the importance of structural features in determining biological activity. For example, modifications in substituents on the oxadiazole ring have been correlated with enhanced antimicrobial and anticancer activities .

Scientific Research Applications

Biological Activities

Research indicates that 3-Cyclopropyl-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole exhibits promising biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds containing oxadiazole moieties often exhibit antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Investigations into similar oxadiazole derivatives have indicated their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. This suggests that this compound could be explored further for its anticancer efficacy .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various oxadiazoles, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of this compound showed that it could inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis induction. The study utilized both in vitro assays and in vivo models to confirm its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of the target compound with its analogs:

Key Comparative Insights

Core Modifications: The target compound’s azetidine-sulfonyl group (vs. Positional Isomerism: The meta-CF₃ on the phenyl ring (target compound) contrasts with the para-CF₃ in , which may alter electronic effects and steric interactions with targets.

Functional Group Impact :

- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound improves solubility and hydrogen-bonding capacity compared to the sulfanyl group in , which is more lipophilic but less stable metabolically.

- Cyclopropyl vs. Larger Rings : The cyclopropyl group imposes greater rigidity than the butene-substituted piperidine in , possibly reducing off-target interactions.

Biological Activity: Pleconaril’s isoxazole-propoxy side chain () is critical for its antiviral mechanism, whereas the target compound’s azetidine-sulfonyl group may target different residues in viral capsids or enzymes. No direct evidence confirms the target compound’s antiviral efficacy, but its structural resemblance to pleconaril supports further investigation.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 1,2,4-oxadiazole ring substituted at position 3 with a cyclopropyl group and at position 5 with an azetidine ring functionalized by a 3-(trifluoromethyl)phenylsulfonyl group. Key challenges include:

- Steric hindrance from the cyclopropyl and azetidine groups, complicating ring-closure reactions.

- Electron-deficient oxadiazole core , requiring precise control of reaction kinetics to avoid side products.

- Sensitivity of the sulfonyl group to reducing conditions, necessitating anhydrous environments during coupling.

Synthesis Strategies

Formation of the 1,2,4-Oxadiazole Core

The oxadiazole ring is synthesized via cyclization of amidoxime intermediates with carboxylic acid derivatives. Two primary routes are employed:

Route 1: Amidoxime and Ester Cyclization

Amidoxime Preparation :

Cyclopropylamine reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 70°C for 12 hours to form cyclopropylamidoxime.

$$

\text{Cyclopropylamine} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O}} \text{Cyclopropylamidoxime}

$$

Yield : 78–85%.Cyclization with Ethyl Chlorooxalate :

Cyclopropylamidoxime reacts with ethyl chlorooxalate in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA). The mixture is stirred for 6 hours, yielding 3-cyclopropyl-5-chloro-1,2,4-oxadiazole.

$$

\text{Amidoxime} + \text{ClCOCOOEt} \xrightarrow{\text{TEA, DCM}} \text{3-Cyclopropyl-5-chloro-1,2,4-oxadiazole}

$$

Yield : 65–72%.

Route 2: Superbase-Mediated One-Pot Synthesis

A mixture of cyclopropylamidoxime and methyl trifluoroacetate in NaOH/DMSO undergoes cyclization at room temperature for 24 hours, directly forming the oxadiazole core.

$$

\text{Amidoxime} + \text{CF}_3\text{COOMe} \xrightarrow{\text{NaOH/DMSO}} \text{3-Cyclopropyl-5-trifluoromethyl-1,2,4-oxadiazole}

$$

Yield : 55–60%.

Functionalization with the Azetidine-Sulfonyl Moiety

Step 1: Synthesis of 1-((3-(Trifluoromethyl)Phenyl)Sulfonyl)Azetidine-3-Carboxylic Acid

- Azetidine Protection :

Azetidine-3-carboxylic acid is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in pyridine at 0°C, followed by stirring at room temperature for 12 hours.

$$

\text{Azetidine-3-COOH} + \text{CF}3\text{C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Pyridine}} \text{Protected Azetidine}

$$

Yield : 82–88%.

Step 2: Coupling with the Oxadiazole Core

The chlorinated oxadiazole (from Route 1) undergoes nucleophilic substitution with the sulfonated azetidine in acetonitrile at 80°C for 24 hours, using potassium carbonate (K$$2$$CO$$3$$) as a base.

$$

\text{5-Chloro-oxadiazole} + \text{Protected Azetidine} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target Compound}

$$

Yield : 60–68%.

Optimization and Scalability

Reaction Condition Optimization

Q & A

Q. What are the common synthetic routes for constructing the 1,2,4-oxadiazole core in this compound, and what methodological optimizations improve yield?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. Key methods include:

- Cyclodehydration : Reacting amidoximes with carboxylic acid derivatives (e.g., POCl₃-mediated reflux, as in ).

- Huisgen Cycloaddition : Using nitriles and hydroxylamine derivatives under microwave-assisted conditions for regioselectivity .

- Optimization : Solvent choice (e.g., DME for high yields ), stoichiometric control of trifluoromethylphenyl sulfonyl groups, and catalytic use of Ir-complexes for enantioselective amination .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and substituent placement, especially for the trifluoromethyl and cyclopropyl groups .

- X-Ray Diffraction : Resolves stereochemical ambiguities (e.g., azetidine ring conformation and sulfonyl group orientation) .

- HRMS/Elemental Analysis : Validates molecular formula and purity (>95% by chromatographic methods) .

Q. What preliminary assays are used to screen its biological activity, and what targets are hypothesized?

- Insecticidal Activity : Bioassays against Plutella xylostella at varying concentrations (e.g., 0.5–100 mg/L) to determine LC₅₀ values .

- Enzyme Inhibition : Testing against acetylcholinesterase or mGluR5 receptors via fluorometric assays, leveraging structural similarities to known inhibitors .

- PASS Prediction : Computational tools predict antibacterial or antifungal activity based on triazole-thione analogs .

Advanced Research Questions

Q. How does the sulfonylazetidine moiety influence regioselectivity in catalytic asymmetric synthesis?

The sulfonyl group acts as a directing group in Ir-catalyzed amination reactions, enabling enantioselective formation of the azetidine ring. Key factors:

Q. What structure-activity relationship (SAR) insights guide the optimization of insecticidal activity?

-

Substituent Effects :

-

CoMFA Models : 3D-QSAR highlights steric and electrostatic fields critical for receptor binding .

Q. How do reaction conditions (pH, temperature) affect the stability of the sulfonylazetidine linkage?

- Acidic Conditions : Protonation of the sulfonyl group reduces hydrolysis susceptibility.

- Basic Conditions : Hydrolysis occurs at pH >9, requiring inert atmospheres during synthesis (e.g., NH₃-mediated precipitation in ) .

- Thermal Stability : Decomposition observed above 150°C; storage at –20°C in anhydrous DMSO is recommended .

Q. What computational strategies predict metabolic pathways or toxicity profiles?

Q. How can contradictory bioactivity data (e.g., variable LC₅₀ values) be resolved?

- Assay Standardization : Control larval developmental stages, diet, and temperature in insecticidal tests .

- Batch Analysis : Verify compound purity via HPLC and adjust for residual solvents (e.g., EtOAc) that may inhibit activity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.